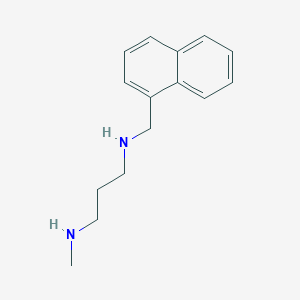
5-Isopropyl-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-2-methylbenzenesulfonamide, also known as IMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IMS is a sulfonamide derivative that has a wide range of applications, including its use in the synthesis of new drugs, as well as in the study of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, 5-Isopropyl-2-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body. By inhibiting this enzyme, 5-Isopropyl-2-methylbenzenesulfonamide may be able to alter the pH of certain tissues and organs, leading to a range of physiological effects.
Biochemical and Physiological Effects:
5-Isopropyl-2-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the growth of certain bacteria and cancer cells. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of a range of inflammatory diseases. Additionally, 5-Isopropyl-2-methylbenzenesulfonamide has been found to have analgesic properties, making it potentially useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
5-Isopropyl-2-methylbenzenesulfonamide has a number of advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, 5-Isopropyl-2-methylbenzenesulfonamide has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Future Directions
There are a number of future directions for research involving 5-Isopropyl-2-methylbenzenesulfonamide. One area of interest is the development of new drugs that are based on 5-Isopropyl-2-methylbenzenesulfonamide or that utilize 5-Isopropyl-2-methylbenzenesulfonamide as a key component. Additionally, further research is needed to fully understand the mechanism of action of 5-Isopropyl-2-methylbenzenesulfonamide and its potential applications in the treatment of various diseases. Finally, additional studies are needed to fully understand the safety and efficacy of 5-Isopropyl-2-methylbenzenesulfonamide in humans, which will be critical for its eventual use as a therapeutic agent.
Synthesis Methods
5-Isopropyl-2-methylbenzenesulfonamide can be synthesized through a number of different methods, including the reaction of 5-isopropyl-2-methylbenzenesulfonyl chloride with ammonia, or through the reaction of 5-isopropyl-2-methylbenzenesulfonyl chloride with an amine. The synthesis of 5-Isopropyl-2-methylbenzenesulfonamide is a relatively straightforward process, making it an attractive compound for use in scientific research.
Scientific Research Applications
5-Isopropyl-2-methylbenzenesulfonamide has been used in a number of scientific research applications, particularly in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of a range of diseases, including cancer, inflammation, and microbial infections. 5-Isopropyl-2-methylbenzenesulfonamide has also been used in the development of new antibiotics, due to its ability to inhibit bacterial growth.
properties
Product Name |
5-Isopropyl-2-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-7(2)9-5-4-8(3)10(6-9)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
InChI Key |
GUBLFDZLZUPTBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)









![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)
![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)
